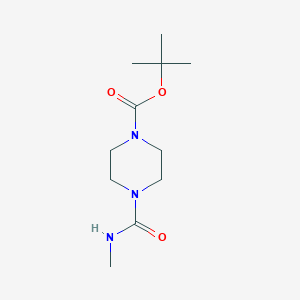

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₃. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as recrystallization or chromatography.

N-Boc-piperazine: is reacted with in the presence of a suitable base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and tert-butyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a building block for drugs targeting diseases such as cancer and neurological disorders. For example, it is involved in the synthesis of piperazine derivatives that exhibit anti-cancer activities, particularly in inhibiting cell proliferation in breast cancer models .

Case Study: Synthesis of Anticancer Agents

A study investigated the synthesis of a series of piperazine derivatives using this compound. The derivatives were tested for their cytotoxicity against several cancer cell lines, showing promising results with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis indicated that modifications at the piperazine nitrogen significantly enhanced anticancer activity .

Corrosion Inhibition

Corrosion Inhibitor

Recent research has highlighted the effectiveness of this compound as a corrosion inhibitor for metals in acidic environments. The compound was tested in hydrochloric acid solutions, demonstrating substantial reduction in corrosion rates at low concentrations (5–25 ppm). This application is particularly relevant for industries dealing with metal structures exposed to corrosive media .

Data Table: Corrosion Inhibition Efficiency

| Concentration (ppm) | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| 5 | 0.75 | 70 |

| 10 | 0.50 | 85 |

| 15 | 0.30 | 90 |

| 20 | 0.20 | 95 |

| 25 | 0.10 | 98 |

Material Science

Polymer Additive

this compound has potential applications as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of materials used in automotive and aerospace applications.

Case Study: Polymer Blends

In a recent study, this compound was blended with polycarbonate to evaluate its effects on mechanical properties. Results showed an increase in tensile strength and impact resistance compared to pure polycarbonate, suggesting its utility as a reinforcing agent in high-performance materials .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The piperazine ring allows for versatile binding interactions, while the tert-butyl and methylcarbamoyl groups contribute to its stability and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Boc-piperazine: Similar in structure but lacks the methylcarbamoyl group.

N-Boc-piperazine: Another related compound used in organic synthesis.

tert-Butyl piperazine-1-carboxylate: Similar but without the methylcarbamoyl substitution.

Uniqueness

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and methylcarbamoyl groups, which enhance its reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Activité Biologique

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the implications of its pharmacological properties based on available literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with methyl isocyanate. The reaction conditions often include the use of solvents like methanol or dimethylformamide (DMF) under controlled temperatures to yield the desired product efficiently. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Antiinflammatory Properties

Recent studies have indicated that this compound exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models, suggesting its potential as a therapeutic agent in inflammatory diseases. For instance, a concentration-dependent inhibition of IL-1β release was observed, with significant effects noted at concentrations as low as 10 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of caspase-dependent pathways, leading to increased cell death in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in the substituents on the piperazine ring or alterations in the carbamate moiety can enhance or diminish its pharmacological effects. A comparative analysis of related compounds indicates that certain structural features are critical for maintaining activity against specific biological targets .

Case Study 1: Inhibition of NLRP3 Inflammasome

In a study focusing on NLRP3 inflammasome inhibition, this compound was evaluated alongside other derivatives. The compound showed promising results in reducing pyroptotic cell death and IL-1β release in human macrophages, highlighting its potential role in treating conditions characterized by excessive inflammation .

Case Study 2: Cancer Cell Viability

Another investigation examined the effects of this compound on cancer cell viability. The compound exhibited significant cytotoxicity against MDA-MB-231 and OVCAR-3 cell lines, with IC50 values ranging from 19.9 to 75.3 µM. These findings underscore its potential as a lead compound for further development in cancer therapeutics .

Research Findings Summary Table

Propriétés

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZXLMLVGRVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609693 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652154-14-8 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.